molecular formula C20H14ClNO3 B11118504 4-{[(4-Hydroxyphenyl)imino]methyl}phenyl 2-chlorobenzoate

4-{[(4-Hydroxyphenyl)imino]methyl}phenyl 2-chlorobenzoate

Cat. No.: B11118504
M. Wt: 351.8 g/mol
InChI Key: KISNODSOWWCOSA-UHFFFAOYSA-N
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Description

4-{[(4-Hydroxyphenyl)imino]methyl}phenyl 2-chlorobenzoate is an organic compound that features a complex structure with both aromatic and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Hydroxyphenyl)imino]methyl}phenyl 2-chlorobenzoate typically involves a multi-step process:

    Formation of the Schiff Base: The initial step involves the condensation of 4-hydroxybenzaldehyde with 4-aminophenol to form the Schiff base, 4-{[(4-Hydroxyphenyl)imino]methyl}phenol.

    Esterification: The Schiff base is then esterified with 2-chlorobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Hydroxyphenyl)imino]methyl}phenyl 2-chlorobenzoate can undergo several types of chemical reactions:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

4-{[(4-Hydroxyphenyl)imino]methyl}phenyl 2-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-{[(4-Hydroxyphenyl)imino]methyl}phenyl 2-chlorobenzoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4-Hydroxyphenyl)imino]methyl}phenyl 2-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H14ClNO3

Molecular Weight

351.8 g/mol

IUPAC Name

[4-[(4-hydroxyphenyl)iminomethyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C20H14ClNO3/c21-19-4-2-1-3-18(19)20(24)25-17-11-5-14(6-12-17)13-22-15-7-9-16(23)10-8-15/h1-13,23H

InChI Key

KISNODSOWWCOSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)O)Cl

Origin of Product

United States

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